3-溴-2-氟吡啶-4-胺

描述

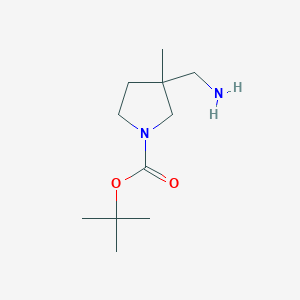

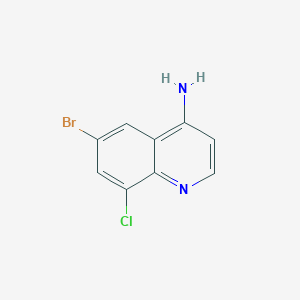

3-Bromo-2-fluoropyridin-4-amine is a versatile substance used extensively in scientific research due to its unique properties and vast applications. It has a molecular weight of 191 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Bromo-2-fluoropyridin-4-amine, is a complex process. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoropyridin-4-amine has been optimized using both DFT and HF methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Chemical reaction analysis of 3-Bromo-2-fluoropyridin-4-amine is a complex field. Recent studies utilize language models (LMs) for molecule analysis, relying solely on Simplified Molecular Input Line Entry System (SMILES) as input for molecular representation learning .Physical And Chemical Properties Analysis

3-Bromo-2-fluoropyridin-4-amine has a density of 1.813±0.06 g/cm3 and a boiling point of 290.5±35.0 °C . It is a solid at room temperature .作用机制

Target of Action

It is known that fluoropyridines are often used in the synthesis of various new drugs .

Mode of Action

It is known that fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds .

实验室实验的优点和局限性

The advantages of using 3-Bromo-2-fluoropyridin-4-amine in laboratory experiments include its relatively low cost and the fact that it is easy to obtain. It is also a relatively stable compound and is not easily degraded. The main limitation of using 3-Bromo-2-fluoropyridin-4-amine in laboratory experiments is that it is a hazardous compound and must be handled with care.

未来方向

For research on 3-Bromo-2-fluoropyridin-4-amine include further investigation into its mechanism of action and its potential applications in medicinal chemistry and materials science. Additionally, further research into the biochemical and physiological effects of 3-Bromo-2-fluoropyridin-4-amine could lead to the development of new drugs and therapies. Finally, further research into the synthesis methods of 3-Bromo-2-fluoropyridin-4-amine could lead to the development of more efficient and cost-effective ways to produce the compound.

科学研究应用

医药学:氟化化合物的合成

氟化吡啶,例如 3-溴-2-氟吡啶-4-胺,由于其独特的物理、化学和生物学特性,在制药行业中至关重要。在先导结构中引入氟原子可以显著改善药物的物理和生物学特性。 大约 10% 的医疗治疗中使用的药物含有氟原子,这突出了 3-溴-2-氟吡啶-4-胺等化合物在药物开发中的重要性 .

农业化学:农用化学品的开发

农业领域从将氟原子引入活性成分中获益。含氟取代基在芳香环上的应用已在各种农用化学品中实现商业化,改善了其物理、生物和环境特性。 3-溴-2-氟吡啶-4-胺可以作为开发这些化合物的合成模块 .

放射生物学:成像剂

在放射生物学中,18F-取代的吡啶作为潜在的成像剂特别令人关注。这些化合物的合成,包括 3-溴-2-氟吡啶-4-胺的衍生物,对于癌症和其他生物学应用的局部放射治疗至关重要。 这些试剂可用于正电子发射断层扫描 (PET) 中,以可视化和诊断各种疾病 .

材料科学:氟化聚合物

氟化化合物的独特特性扩展到材料科学领域,它们被用于制造具有增强稳定性和耐溶剂性和耐热性的氟化聚合物。 3-溴-2-氟吡啶-4-胺可以作为合成这类聚合物的先驱,有助于开发先进材料 .

化学生物学:荧光探针

荧光探针是化学生物学中研究生物过程的重要工具。 荧光团的特定特性,这些荧光团可以从 3-溴-2-氟吡啶-4-胺等化合物中获得,可以用于研究细胞功能和开发研究领域中的新技术,例如细胞信号传导和酶活性 .

有机合成:选择性反应

氟的强吸电子性使得氟化吡啶比其氯化和溴化类似物反应性更低。这种降低的反应性允许在有机合成中进行更具选择性的化学反应。 3-溴-2-氟吡啶-4-胺可用于实现复杂有机分子中的选择性官能化 .

安全和危害

生化分析

Biochemical Properties

Cellular Effects

The effects of 3-Bromo-2-fluoropyridin-4-amine on various types of cells and cellular processes are currently unknown. It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These hypotheses need to be confirmed through rigorous scientific studies .

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-2-fluoropyridin-4-amine is not well understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 3-Bromo-2-fluoropyridin-4-amine in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 3-Bromo-2-fluoropyridin-4-amine at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Transport and Distribution

The transport and distribution of 3-Bromo-2-fluoropyridin-4-amine within cells and tissues are not well understood. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

属性

IUPAC Name |

3-bromo-2-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEKOWPVKITENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720906 | |

| Record name | 3-Bromo-2-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364917-17-8 | |

| Record name | 3-Bromo-2-fluoro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)

![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)

![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)